6-(2-aminoethoxy)-N-butyl-2-methylpyrimidin-4-amine 6-(2-aminoethoxy)-N-butyl-2-methylpyrimidin-4-amine
Brand Name: Vulcanchem
CAS No.: 2097969-13-4
VCID: VC3209517
InChI: InChI=1S/C11H20N4O/c1-3-4-6-13-10-8-11(16-7-5-12)15-9(2)14-10/h8H,3-7,12H2,1-2H3,(H,13,14,15)
SMILES: CCCCNC1=CC(=NC(=N1)C)OCCN
Molecular Formula: C11H20N4O
Molecular Weight: 224.3 g/mol

6-(2-aminoethoxy)-N-butyl-2-methylpyrimidin-4-amine

CAS No.: 2097969-13-4

Cat. No.: VC3209517

Molecular Formula: C11H20N4O

Molecular Weight: 224.3 g/mol

* For research use only. Not for human or veterinary use.

6-(2-aminoethoxy)-N-butyl-2-methylpyrimidin-4-amine - 2097969-13-4

Specification

CAS No. 2097969-13-4
Molecular Formula C11H20N4O
Molecular Weight 224.3 g/mol
IUPAC Name 6-(2-aminoethoxy)-N-butyl-2-methylpyrimidin-4-amine
Standard InChI InChI=1S/C11H20N4O/c1-3-4-6-13-10-8-11(16-7-5-12)15-9(2)14-10/h8H,3-7,12H2,1-2H3,(H,13,14,15)
Standard InChI Key SQPIFYWYXQROAN-UHFFFAOYSA-N
SMILES CCCCNC1=CC(=NC(=N1)C)OCCN
Canonical SMILES CCCCNC1=CC(=NC(=N1)C)OCCN

Introduction

Structural Characteristics and Chemical Identity

Chemical Structure and Nomenclature

The IUPAC name 6-(2-aminoethoxy)-N-butyl-2-methylpyrimidin-4-amine identifies the compound's core structure and substituents. The name indicates:

  • A pyrimidine core structure

  • A methyl group at position 2

  • An aminoethoxy group (-OCH₂CH₂NH₂) at position 6

  • A butylamino group (-NH(CH₂)₃CH₃) at position 4

Molecular Properties

Based on its structure, the predicted molecular properties of 6-(2-aminoethoxy)-N-butyl-2-methylpyrimidin-4-amine are presented in Table 1.

Table 1: Molecular Properties of 6-(2-aminoethoxy)-N-butyl-2-methylpyrimidin-4-amine

PropertyValueNotes
Molecular FormulaC₁₁H₂₀N₄OCalculated from structure
Molecular Weight224.31 g/molComparable to analogous compound (224.3 g/mol)
ClassificationSubstituted pyrimidineHeterocyclic aromatic compound
Structural FeaturesPyrimidine ring with multiple nitrogen-containing substituentsContributes to potential hydrogen bonding capabilities

The compound contains multiple nitrogen atoms that can serve as hydrogen bond acceptors, while the primary amine and secondary amine groups can function as hydrogen bond donors. These characteristics likely influence its solubility, reactivity, and potential for biological interactions.

Predicted Physical and Chemical Properties

Physical State and Appearance

Based on data from structurally similar pyrimidine derivatives, 6-(2-aminoethoxy)-N-butyl-2-methylpyrimidin-4-amine is expected to exist as a crystalline solid at room temperature . The compound would likely appear as a white to off-white powder, consistent with observations of related pyrimidine compounds such as 2-amino-4,6-dimethylpyrimidine .

Solubility and Partition Characteristics

The compound's solubility profile can be inferred from similar pyrimidine derivatives. The presence of both polar groups (amino functionalities) and nonpolar regions (butyl chain, methyl group) suggests amphiphilic properties. Based on data from 2-amino-4,6-dimethylpyrimidine, the compound would likely exhibit:

  • Moderate solubility in polar organic solvents such as methanol and DMSO

  • Limited solubility in chloroform

  • Variable water solubility depending on pH (likely enhanced at acidic pH due to protonation of amine groups)

Stability Considerations

  • Oxidation (particularly at the amine groups)

  • Hydrolysis under strongly acidic or basic conditions

  • Photodegradation

For optimal stability, storage recommendations would include keeping the compound in a dark place under inert atmosphere at 2-8°C, similar to related aminopyrimidines .

Current Research Status and Gaps

Related Research Findings

While direct research on 6-(2-aminoethoxy)-N-butyl-2-methylpyrimidin-4-amine is limited, studies on structurally similar compounds provide valuable insights:

  • Optimization of synthetic procedures for aminopyrimidines has advanced, with improved methods for preparing 5-substituted 2-amino-4,6-dichloropyrimidines yielding compounds that inhibit NO production .

  • Pyrimidine amine derivatives containing isothiazole moieties have been synthesized and evaluated for potential biological activities, demonstrating the ongoing interest in developing functionalized pyrimidine compounds .

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